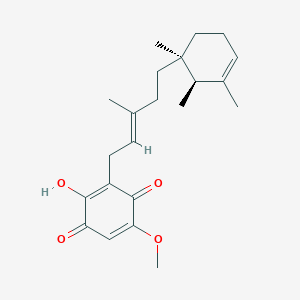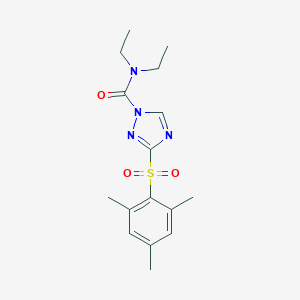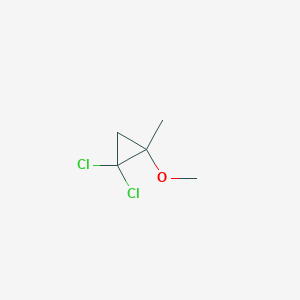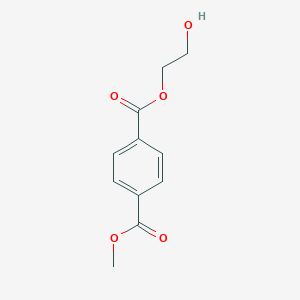
2-Hydroxyethylmethylterephthalat
Übersicht
Beschreibung
2-Hydroxyethyl methyl terephthalate is an organic compound with the molecular formula C11H12O5. It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with 2-hydroxyethanol. This compound is primarily used in the production of polyesters and other polymeric materials due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl methyl terephthalate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Biology: Studied for its potential use in biodegradable polymers and environmentally friendly materials.
Medicine: Investigated for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fibers, films, and coatings.
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxyethyl methyl terephthalate (also known as mono(2-hydroxyethyl) terephthalate, MHET) is the enzyme MHETase . MHETase is a hydrolase enzyme that catalyzes the hydrolysis of MHET . This enzyme plays a crucial role in the degradation of polyethylene terephthalate (PET), a common plastic material .
Mode of Action
MHETase interacts with MHET by catalyzing its hydrolysis . This interaction results in the breakdown of MHET into its constituent monomers . The enzyme PETase from the bacterium Ideonella sakaiensis can degrade PET at moderate temperatures and exhibits relatively higher activity than other PET-degrading enzymes .
Biochemical Pathways
The enzymatic degradation of PET involves the hydrolysis of ester bonds to generate its hydrolysis products: bis(2-hydroxyethyl) terephthalate (BHET), MHET, terephthalic acid (TPA), and ethylene glycol . The insoluble BHET is then further decomposed into MHET . These monomers can be utilized as a starting component to produce polymer materials with the same quality as the original polymer or other valuable products .
Pharmacokinetics
It is known that this compound is soluble in water and polar organic solvents .
Result of Action
The action of MHETase on MHET results in the breakdown of PET, a common plastic material . This enzymatic action provides an environmentally friendly solution for reducing the environmental accumulation of PET .
Action Environment
The action of MHETase on MHET is influenced by environmental factors such as temperature . For instance, the polymer chain of PET fluctuates at temperatures higher than the glass transition temperature (Tg) . Moreover, the degradation of PET had a relatively low activation energy of 66.5 kJ mol −1, which was accountable for catalytic methanolysis of PET at ambient conditions .
Biochemische Analyse
Biochemical Properties
2-Hydroxyethyl Methyl Terephthalate interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be degraded by the enzyme PETase, which is secreted by the bacterium Ideonella sakaiensis . PETase hydrolyzes polyethylene terephthalate (PET) into soluble building blocks, including 2-Hydroxyethyl Methyl Terephthalate . The nature of these interactions involves the hydrolysis of ester bonds, which is a common biochemical reaction .
Cellular Effects
It is known that the degradation of PET by PETase, which produces 2-Hydroxyethyl Methyl Terephthalate, can influence cell function This includes impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxyethyl Methyl Terephthalate involves its interaction with the enzyme PETase. PETase binds to 2-Hydroxyethyl Methyl Terephthalate and catalyzes its hydrolysis . This process involves binding interactions with the enzyme, activation of the enzyme, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl Methyl Terephthalate can change over time. For example, in a study of the methanolysis of PET, it was found that PET resins were completely decomposed into monomers, including 2-Hydroxyethyl Methyl Terephthalate, within 24 hours This suggests that the compound has a certain degree of stability and does not degrade quickly
Metabolic Pathways
2-Hydroxyethyl Methyl Terephthalate is involved in the metabolic pathway of PET degradation. PETase, the enzyme that degrades PET, produces 2-Hydroxyethyl Methyl Terephthalate as one of its products . This suggests that the compound interacts with PETase and potentially other enzymes or cofactors in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl methyl terephthalate can be synthesized through the alcoholysis of recycled polyester. The process involves subjecting the polyester to alcoholysis to obtain an aqueous solution of 2-hydroxyethyl methyl terephthalate. This solution is then heated, and activated carbon is added for adsorption. The mixture is filtered to remove the activated carbon, and the filtrate is cooled to 2-10°C for 1-5 hours. Finally, the solution is crystallized, filtered, and dried to obtain purified 2-hydroxyethyl methyl terephthalate .
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl methyl terephthalate often involves the use of recycled polyethylene terephthalate (PET) as a starting material. The PET is subjected to glycolysis using ethylene glycol, resulting in the formation of bis(2-hydroxyethyl) terephthalate (BHET). This intermediate is then further processed to produce 2-hydroxyethyl methyl terephthalate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield terephthalic acid and the corresponding alcohols.
Transesterification: This reaction involves the exchange of ester groups with other alcohols, leading to the formation of different ester derivatives.
Polymerization: The compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst, such as an acid or base.
Polymerization: Involves the use of catalysts and specific reaction conditions to control the molecular weight and properties of the resulting polymer.
Major Products Formed
Hydrolysis: Terephthalic acid and methanol or 2-hydroxyethanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Polymerization: Polyesters and other polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate (BHET): A similar compound used in the production of polyesters.
Mono(2-hydroxyethyl) terephthalate (MHET): Another related compound formed during the degradation of PET.
Dimethyl terephthalate (DMT): A common precursor in the synthesis of polyesters.
Uniqueness
2-Hydroxyethyl methyl terephthalate is unique due to its specific esterification pattern, which allows it to be used in a variety of polymerization reactions. Its ability to form both linear and branched polymers makes it a versatile building block for high-performance materials .
Eigenschaften
IUPAC Name |
4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMYWWZWUOCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063112 | |
| Record name | 2-Hydroxyethyl methyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3645-00-9 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3645-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl methyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl methyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR42U3BY92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxyethyl methyl terephthalate in PET methanolysis?
A1: 2-Hydroxyethyl methyl terephthalate is identified as a major by-product during the low-energy catalytic methanolysis of PET []. Its presence, along with monomethyl terephthalate, indicates an incomplete depolymerization process where the PET polymer chains are not fully broken down into the desired dimethyl terephthalate (DMT) monomer.
Q2: How does the formation of 2-hydroxyethyl methyl terephthalate impact the efficiency of DMT production?
A2: The formation of 2-hydroxyethyl methyl terephthalate directly affects the yield of the target product, DMT. The research highlights that by controlling the moisture level in the reaction system, the formation of this by-product can be minimized, leading to a higher yield of DMT []. This suggests that the presence of water can lead to side reactions that favor the formation of 2-hydroxyethyl methyl terephthalate instead of complete depolymerization to DMT.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


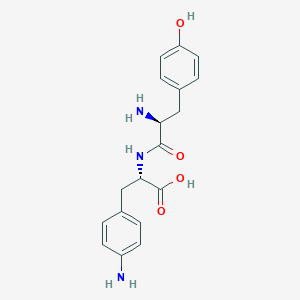
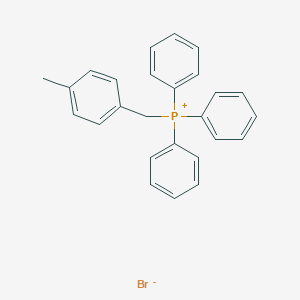
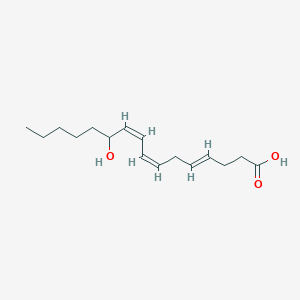
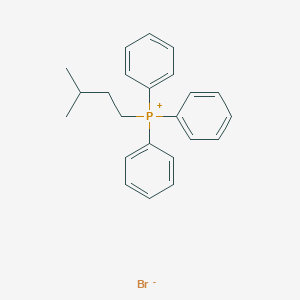
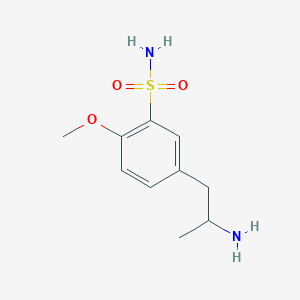
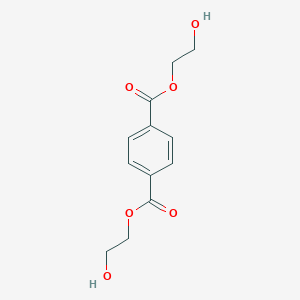
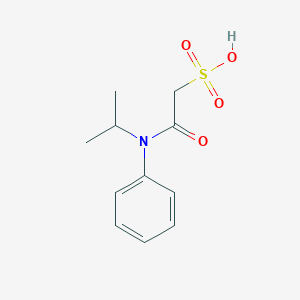

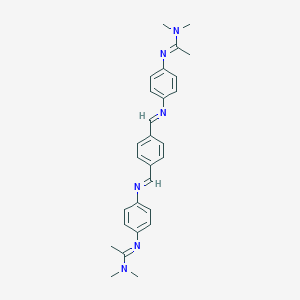
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)
